![molecular formula C11H18F3NO3 B2416250 tert-Butyl cis-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate CAS No. 1309435-53-7](/img/structure/B2416250.png)
tert-Butyl cis-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate
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Description
“tert-Butyl cis-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number 1309435-53-7 . It has a molecular weight of 269.26 and a molecular formula of C11H18F3NO3 .
Molecular Structure Analysis
The molecular structure of “tert-Butyl cis-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate” is defined by its molecular formula, C11H18F3NO3 . Unfortunately, specific details about its structure such asScientific Research Applications
Synthesis of Enantiopure Derivatives
Tert-butyl cis-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate is utilized in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. These derivatives are developed from a common 4,6-dioxopiperidinecarboxylate precursor, proving its versatility in organic synthesis (Marin et al., 2004).
X-Ray Crystallography Studies
The compound has been subject to X-ray studies, revealing its molecular structure and the orientation of its side chains. This provides valuable insights into the molecular configuration of such compounds (Didierjean et al., 2004).
Stereoselective Synthesis
It plays a crucial role in the stereoselective synthesis of piperidine derivatives, particularly in processes involving the formation of cis-isomers of N-Boc piperidine derivatives (Moskalenko & Boev, 2014).
Intermediate in Biologically Active Compounds
This chemical serves as an important intermediate in the synthesis of various biologically active compounds, such as crizotinib, demonstrating its application in medicinal chemistry (Kong et al., 2016).
Development of Substituted Piperidines
It is used in the development of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a new scaffold for the preparation of substituted piperidines. This showcases its role in creating new chemical structures (Harmsen et al., 2011).
Asymmetric Synthesis
The compound is involved in asymmetric synthesis processes, such as the preparation of CIS-(3R,4R)- N-(TERT-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in the synthesis of CP-690550 (Hao et al., 2011).
properties
IUPAC Name |
tert-butyl (3S,4R)-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-4-8(16)7(6-15)11(12,13)14/h7-8,16H,4-6H2,1-3H3/t7-,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFMYKZUSRNURE-JGVFFNPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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